![molecular formula C24H28ClN5O2 B560031 GSK-J4 hydrochloride CAS No. 1797983-09-5](/img/structure/B560031.png)
GSK-J4 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK-J4 hydrochloride is an ethyl ester derivative of the JMJD3 selective histone demethylase inhibitor GSK-J1 . It acts as a prodrug and is rapidly hydrolyzed in cells to the otherwise cell impermeable GSK-J1 . It is the first selective inhibitor of the H3K27 histone demethylase JMJD3 and UTX with an IC50 of 60 nM .
Synthesis Analysis
The synthesis of GSK-J4 hydrochloride involves heating the reaction mixture in a Biotage Initiator microwave to 150 °C for 2.5 hours . The reaction mixture is then dissolved in DMSO to make the sample up to 1 mL and purified by MDAP .Molecular Structure Analysis
The molecular formula of GSK-J4 hydrochloride is C24H28ClN5O2 . It has a molecular weight of 454.0 g/mol . The InChI and Canonical SMILES of GSK-J4 hydrochloride are also provided .Chemical Reactions Analysis
GSK-J4 hydrochloride is a potent dual inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . It inhibits LPS-induced TNF-α production in human primary macrophages .Physical And Chemical Properties Analysis
GSK-J4 hydrochloride has a molecular weight of 454.0 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 8 rotatable bonds .科学的研究の応用
Treatment for Acute Myeloid Leukemia (AML)
GSK-J4 has shown therapeutic potential for Acute Myeloid Leukemia (AML), a heterogeneous disease with poor outcomes . The compound increases the global level of H3K27me3, reduces the proliferation and colony-forming ability of primary AML cells and AML cell lines, and induces cell apoptosis and cell-cycle arrest . It also displays a synergistic effect with cytosine arabinoside .
Therapeutic Target for Kidney Fibrosis of Diabetic Kidney Disease
GSK-J4 has been evaluated as a therapeutic target for the kidney fibrosis of Diabetic Kidney Disease (DKD) . It was found that GSK-J4, via dickkopf-1 (DKK1) modulation, could significantly reduce proteinuria and glomerulosclerosis in diabetic mice .
Anti-Cancer Properties
GSK-J4 has been identified as a potential anti-cancer drug . It targets various molecular pathways involved in cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness .
Sensitizing Lung Adenocarcinoma to Metabolic Stress
GSK-J4 has been found to sensitize lung adenocarcinoma to metabolic stress . The study uncovers a novel association between a genetic mutation and KDM inhibitor .
Safety And Hazards
将来の方向性
GSK-J4 hydrochloride has shown promise in treating hyperlipidemia-induced cardiomyocyte injury by targeting epigenetic modulations . It has also been found to limit inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells . Furthermore, it has been suggested as a potential anti-cancer agent . Future research will likely continue to explore these and other potential therapeutic applications of GSK-J4 hydrochloride.
特性
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWLTBYINKVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-J4 hydrochloride |
Q & A
Q1: What is the primary mechanism of action of GSK-J4 hydrochloride, and how does this relate to its potential against Toxoplasma gondii?
A: GSK-J4 hydrochloride is a potent and selective inhibitor of histone lysine demethylases, specifically the JMJD3/UTX and JMJD2 families. [] While its exact mechanism against Toxoplasma gondii is not fully elucidated in the provided abstract, it's plausible that its inhibitory action on these epigenetic regulators interferes with crucial parasite gene expression patterns. This disruption could lead to impaired parasite growth and survival. Further research is needed to confirm the specific targets and downstream effects of GSK-J4 hydrochloride in the context of Toxoplasma gondii.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。